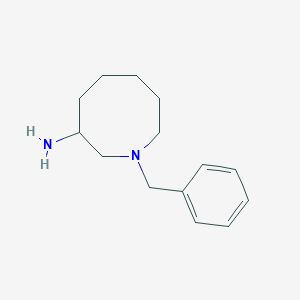
(1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride” is a heterocyclic compound . It is a derivative of thiazinane, which is a fully saturated six-membered ring containing two hetero-atoms nitrogen and sulfur . Thiazinane derivatives are known to be biologically active and play an important role in the treatment of various diseases .
Synthesis Analysis
Thiazinanes and its isomeric forms are synthesized through various methods . The synthetic approaches of thiazinane derivatives and their chemical reactivity have been the focus of several studies .Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered ring containing two hetero-atoms nitrogen and sulfur . The compound is a fully saturated thiazine .Chemical Reactions Analysis
Thiazinane derivatives are known to undergo various chemical reactions . For instance, homo-allylic sulfamate ester and sulfonamide were found to be useful substrates for the Tethered Aminohydroxylation (TA) reaction .Aplicaciones Científicas De Investigación
Catalysis and Chemical Transformations
A study conducted by Ghorbanloo et al. (2017) focused on the encapsulation of a molybdenum(VI) complex within zeolite Y as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research highlights the importance of incorporating metal complexes into zeolite frameworks to enhance catalytic behavior and operational flexibility, which could be relevant for compounds like the one due to the potential catalytic activity conferred by its structure (Ghorbanloo & Maleki Alamooti, 2017).
Molecular Aggregation and Spectroscopy
Matwijczuk et al. (2016) investigated the aggregation effects of certain thiadiazole derivatives in organic solvents, demonstrating how molecular structure affects aggregation interactions. This study is pertinent as it provides insights into how similar compounds might behave in various solvents, which is crucial for understanding the applications of (1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride in different environments (Matwijczuk et al., 2016).
Chemical Synthesis and Medicinal Chemistry
Research by Sah et al. (2014) on the synthesis of formazans from Mannich base of thiadiazole derivatives as antimicrobial agents illuminates the broader chemical utility of thiadiazole and its derivatives in synthesizing compounds with potential biomedical applications. This suggests that structurally similar compounds, such as the one requested, may have applications in developing new pharmaceuticals or as intermediates in organic synthesis (Sah, Bidawat, Seth, & Gharu, 2014).
Environmental and Analytical Chemistry
Orellana et al. (1995) developed a reversible fiber-optic fluorosensing method for detecting lower alcohols, including methanol, in nonhydroxylic media. This research underlines the importance of developing sensitive and selective sensing methods for alcohols, which could be relevant for monitoring or detecting the presence of compounds like this compound in various settings (Orellana, Gomez-Carneros, Dios, García-Martínez, & Moreno-Bondi, 1995).
Direcciones Futuras
The future directions for the study of “(1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride” and its derivatives could include further exploration of their synthesis methods, chemical reactivity, and biological activity . Additionally, more research could be conducted to understand their mechanism of action and to discover new potential applications in the treatment of various diseases .
Propiedades
IUPAC Name |
(1,1-dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S.ClH/c7-4-5-3-6-1-2-10(5,8)9;/h5-7H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGFYFXSAJRDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C(CN1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzamide](/img/structure/B2647378.png)
![Furan-2-yl(4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2647380.png)
![N-(2-bromo-4-methylphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2647381.png)


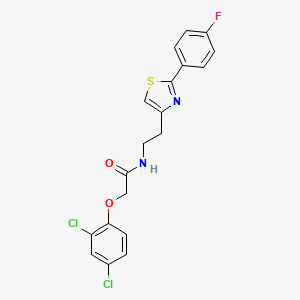

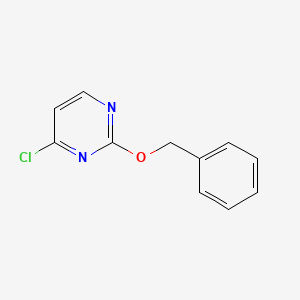
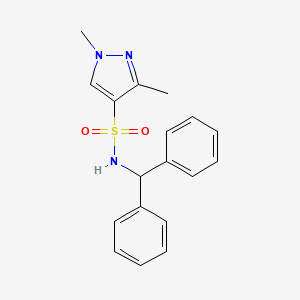
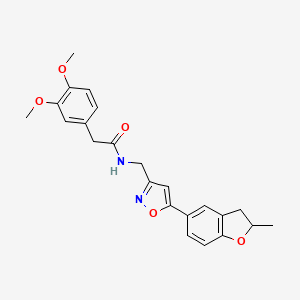
![Methyl 2-{[4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2647393.png)


